Technical Documentation Center

Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid
  • CAS: 1777-45-3

Core Science & Biosynthesis

Foundational

Pharmacokinetic Properties of Bicyclo[3.1.0]hexane-3-carboxylic Acid Scaffolds: A Technical Guide to ADME Optimization and Bioisosteric Replacement

Executive Summary In modern medicinal chemistry, overcoming the pharmacokinetic (PK) liabilities of flexible aliphatic rings is a primary driver of lead optimization. The bicyclo[3.1.0]hexane-3-carboxylic acid scaffold h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, overcoming the pharmacokinetic (PK) liabilities of flexible aliphatic rings is a primary driver of lead optimization. The bicyclo[3.1.0]hexane-3-carboxylic acid scaffold has emerged as a structurally rigid, sp3 -rich bioisostere for cyclohexane and phenyl rings. By fusing a cyclopropane ring to a cyclopentane core, this scaffold forces a distorted boat conformation. This technical guide explores how this conformational locking directly alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates, completely abolishing specific metabolic liabilities while introducing unique transport requirements.

Structural Rationale: The Bioisosteric Advantage

The transition from a flexible cyclohexane-carboxylic acid to a bicyclo[3.1.0]hexane-3-carboxylic acid is driven by the need to reduce the entropic penalty upon target binding and to eliminate metabolic vulnerabilities.

Mechanistic Causality of Isomerization Prevention: Flexible cyclohexane-carboxylic acids frequently undergo in vivo chiral inversion (epimerization) at the α -position of the carboxylic acid group. This occurs because the flexible ring can easily adopt a planar geometry, facilitating deprotonation and the formation of an enolate intermediate. This results in mixed metabolite profiles with unpredictable toxicity, as seen in early DGAT1 inhibitors. By replacing the cyclohexane with a 1[1], the inherent ring strain and rigid three-dimensional architecture drastically increase the thermodynamic energy barrier required to form a planar enolate. Consequently, in vivo isomerization is completely prevented, preserving the stereochemical integrity of the drug[1].

Pathway A Cyclohexane Carboxylic Acid B In Vivo Isomerization A->B C Active/Toxic Metabolites B->C D Bicyclo[3.1.0]hexane Carboxylic Acid E Conformational Locking D->E Increased Energy Barrier F Metabolic Stability E->F Prevents Enolization

Fig 1: Logical relationship: Conformational locking prevents in vivo isomerization.

Comprehensive Pharmacokinetic Profile (ADME)

Absorption & Prodrug Strategies

The presence of the free 3-carboxylic acid moiety renders the scaffold highly polar (ionized at physiological pH 7.4), which severely limits passive transcellular diffusion across the intestinal epithelium. Consequently, oral bioavailability for the parent scaffold is typically low (<10% in rat models)[2]. To circumvent this, researchers employ peptide prodrug strategies. By conjugating an amino acid (e.g., alanine or glycine) to the scaffold, the molecule becomes a substrate for the 3[3]. This active transport mechanism bypasses the need for passive diffusion, increasing oral bioavailability up to 45-80% before intracellular peptidases cleave the prodrug to release the active scaffold into systemic circulation[3].

Distribution & BBB Penetration

Due to its high polarity, the unmodified bicyclo[3.1.0]hexane-3-carboxylic acid exhibits a low volume of distribution ( Vd​ ) and poor blood-brain barrier (BBB) penetration. However, when the scaffold is modified into a 4[4] (often masking or removing the acid), lipophilicity increases, enabling the scaffold to reach central nervous system (CNS) targets, such as biogenic amine transporters for neuropsychiatric indications[4].

Metabolism: CYP450 Resistance

The bicyclic framework is exceptionally resistant to Phase I oxidative metabolism. The fusion of the cyclopropane ring increases the s -character of the adjacent C-H bonds. Because higher s -character correlates with higher bond dissociation energy (BDE), the radical-mediated hydrogen abstraction typically performed by Cytochrome P450 (CYP450) enzymes becomes thermodynamically unfavorable[5]. As a result, 5[5] like bicyclo[3.1.0]hexane show near-zero hepatic clearance.

Excretion

Because the scaffold resists hepatic metabolism and is highly polar, the absorbed drug is2[2]. This rapid renal clearance minimizes the risk of drug-induced liver injury (DILI) but requires careful dose-tuning to maintain therapeutic plasma concentrations.

Quantitative PK Data Summary

Scaffold / Compound TypeOral Bioavailability (F%)In Vivo α -IsomerizationHepatic Clearance ( CLhep​ )Primary Excretion Route
Cyclohexane-carboxylic acid 30 - 40%High (Enolization)ModerateHepatic / Renal
Bicyclo[3.1.0]hexane-carboxylic acid < 10%NoneVery LowRenal (Unchanged)
Peptide Prodrug (hPEPT1 Substrate) 45 - 80%NoneLowRenal (Unchanged)

Self-Validating Experimental Methodologies

To accurately profile the PK properties of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives, the following self-validating protocols must be employed.

Protocol 1: Caco-2 Transepithelial Transport Assay

Objective: Differentiate between poor passive permeability and active P-glycoprotein (P-gp) efflux. Causality & Validation: Measuring unidirectional transport is insufficient. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we calculate the Efflux Ratio (ER). An ER < 2 proves that the poor absorption is due to the polarity of the carboxylic acid, not active efflux. Lucifer Yellow is used as a paracellular marker; a Papp​<0.5×10−6 cm/s for Lucifer Yellow validates that the cellular tight junctions are intact, ensuring the data is not an artifact of a compromised monolayer.

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Prepare the test compound (bicyclo[3.1.0]hexane scaffold) at 10 µM in HBSS buffer (pH 7.4).

  • Add the compound to the apical chamber (for A-B transport) or the basolateral chamber (for B-A transport).

  • Co-incubate with Lucifer Yellow (100 µM) to self-validate monolayer integrity.

  • Sample the receiver compartments at 30, 60, 90, and 120 minutes, replacing the sampled volume with fresh buffer.

  • Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

Protocol 2: In Vitro Hepatocyte Stability & Isomerization Assay

Objective: Confirm CYP450 resistance and the absence of α -position chiral inversion. Causality & Validation: To prove that the bicyclic core actively prevents metabolism, the assay must include a flexible cyclohexane-carboxylic acid as a positive control for isomerization, and Testosterone as a positive control for CYP3A4 activity. If Testosterone is rapidly cleared while the bicyclic scaffold remains intact, it validates that the hepatocytes are metabolically active and the scaffold is genuinely resistant.

Step-by-Step Methodology:

  • Thaw cryopreserved human hepatocytes and suspend in Williams' E medium to a final concentration of 1×106 cells/mL.

  • Spike the bicyclo[3.1.0]hexane scaffold, the cyclohexane control, and Testosterone (1 µM each) into separate incubation vials.

  • Incubate the suspensions at 37°C under a 5% CO₂ atmosphere on an orbital shaker.

  • Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analyze the supernatant via chiral LC-MS/MS. The chiral stationary phase validates stereochemical integrity by separating and quantifying any potential α -epimers formed during incubation.

Workflow Step1 Synthesize Bicyclo[3.1.0]hexane Scaffold Step2 Caco-2 Transport Assay (Evaluate Passive vs Active Uptake) Step1->Step2 Step3 Hepatocyte Incubation (Monitor CYP Clearance & Chiral Stability) Step2->Step3 Papp > 1.0 x 10^-6 cm/s Step4 In Vivo PK Profiling (Determine Bioavailability & Half-life) Step3->Step4 t1/2 > 60 min Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Self-validating experimental workflow for pharmacokinetic profiling.

References

  • Title: The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs.
  • Title: Bicyclo[3.1.0]hexanes in Drug Discovery.
  • Title: Transepithelial transport of the group II metabotropic glutamate 2/3 receptor agonist...
  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Title: US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.

Sources

Protocols & Analytical Methods

Method

Application Note: Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid as a Conformationally Restricted Bioisostere in Drug Design

Abstract & Introduction: The Challenge of Bioisosterism In medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing efficacy, selectivity, and pharmacokinetic profiles. One of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction: The Challenge of Bioisosterism

In medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing efficacy, selectivity, and pharmacokinetic profiles. One of the most common tactics is bioisosteric replacement, where a functional group is swapped for another with similar physicochemical properties to maintain or improve biological activity.[1][2] The carboxylic acid moiety is a frequent pharmacophoric element, vital for target binding via ionic and hydrogen bond interactions.[3][4] However, its inherent acidity often introduces liabilities, including poor membrane permeability, high plasma protein binding, rapid metabolism through processes like glucuronidation, and potential toxicity.[3][5] Consequently, identifying suitable bioisosteres for carboxylic acids and other common moieties like phenyl or cyclohexane rings is a critical endeavor in drug discovery.

This application note details the strategic use of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid , a rigid, three-dimensional scaffold, as a powerful bioisostere. We will explore the underlying principles of its application, its advantages over more flexible structures, and provide detailed protocols for its synthesis, incorporation, and evaluation. The unique conformational constraint of the bicyclo[3.1.0]hexane system offers a compelling solution to many common drug design challenges.[6][7]

The Bicyclo[3.1.0]hexane Scaffold: A Paradigm of Rigidity

The bicyclo[3.1.0]hexane framework serves as a conformationally restrained isostere for the ubiquitous cyclohexane ring.[8][9] Unlike cyclohexane, which exists in a dynamic equilibrium of chair, boat, and twist-boat conformations, the cis-bicyclo[3.1.0]hexane core is locked into a puckered, boat-like geometry.[6][8] This rigidity provides several distinct advantages in drug design:

  • Pre-organization for Binding: By locking the substituents in a well-defined spatial orientation, the scaffold can present key pharmacophoric elements to a target receptor in a pre-organized, low-energy conformation, potentially increasing binding affinity.

  • Enhanced Selectivity: The precise three-dimensional arrangement of functional groups can be tailored to fit a specific receptor pocket while clashing with off-target sites, thereby improving selectivity.[8][10]

  • Metabolic Stability: The rigid scaffold can shield metabolically labile sites or may be more resistant to enzymatic degradation compared to flexible aliphatic rings.[8]

  • Improved Physicochemical Properties: Replacement of a planar aromatic ring with a saturated, 3D scaffold can increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved solubility and better pharmacokinetic profiles.[2]

cluster_0 Flexible Cyclohexane cluster_1 Rigid Bicyclo[3.1.0]hexane cluster_2 cluster_3 Implication a Chair 1 b Twist-Boat a->b Ring Flip (Low Energy Barrier) b->a c Chair 2 b->c c->b x VS d Locked Boat-like Conformation e Reduced conformational entropy penalty upon binding f Potential for increased potency and selectivity

Figure 1: Conformational differences between flexible cyclohexane and the rigid bicyclo[3.1.0]hexane scaffold.

Applications in Medicinal Chemistry

The Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid scaffold is particularly versatile. It can act as a bioisostere for a phenyl ring or a constrained mimic of glutamate, making it relevant for a wide range of biological targets.

As a Glutamate Analog for mGlu Receptors

The combination of the rigid bicyclic core and the carboxylic acid functional group makes this molecule an excellent scaffold for designing ligands for glutamate receptors. A series of amino acids built on the bicyclo[3.1.0]hexane core have been identified as potent and selective agonists or antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in CNS disorders like depression and anxiety.[11][12] The rigid structure helps to mimic the specific bound conformation of glutamate, leading to high potency.[13]

As a Cyclohexane or Phenyl Ring Replacement

In drug candidates where a cyclohexane or phenyl ring is part of the pharmacophore, replacing it with the bicyclo[3.1.0]hexane scaffold can confer significant advantages. This strategy has been successfully employed to develop potent cannabinoid receptor type 2 (CB2) agonists and neuropeptide Y (NPY) Y1 antagonists.[8][9] In these cases, the rigid scaffold helped to optimize the orientation of other substituents, leading to improved target engagement and favorable pharmacokinetic properties like oral bioavailability.[9]

Experimental Protocols

The following protocols provide a framework for the synthesis, derivatization, and evaluation of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid as a bioisostere.

Protocol 1: Synthesis via Intramolecular Cyclopropanation

This protocol outlines a general, enantioselective synthesis, a common strategy for creating such bicyclic systems.[11][14][15] The key step is the rhodium-catalyzed intramolecular cyclopropanation of a diazoacetate derived from an enantiomerically pure cyclopentene precursor.

Rationale: Using a catalyst like Rh₂(OAc)₄ promotes the decomposition of the diazo compound to form a carbene, which then undergoes an intramolecular addition to the double bond. The stereochemistry of the starting material directs the facial selectivity of the cyclopropanation, yielding the desired diastereomer.

G start Enantiopure Cyclopentenol Derivative step1 Esterification with Glyoxylate derivative start->step1 step2 Diazo Transfer Reaction (e.g., with MsN3, DBU) step1->step2 step3 Rh-Catalyzed Intramolecular Cyclopropanation step2->step3 step4 Ester Hydrolysis (e.g., LiOH, THF/H2O) step3->step4 end Rel-(1R,3r,5S)-bicyclo[3.1.0] hexane-3-carboxylic acid step4->end

Figure 2: Synthetic workflow for Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid.

Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available, enantiomerically pure cyclopentene derivative, such as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate.

  • Diazoacetate Formation: a. Protect the free alcohol as a silyl ether (e.g., TBDPSCl, imidazole). b. De-acetylate the acetate group (e.g., K₂CO₃, MeOH). c. Esterify the resulting alcohol with a diazoacetate precursor like ethyl 2-diazo-2-(dimethoxyphosphoryl)acetate in the presence of a base (e.g., DBU) to form the α-diazo-β-ketoester.

  • Intramolecular Cyclopropanation: a. Dissolve the diazo compound in a dry, non-polar solvent like dichloromethane (CH₂Cl₂) or toluene under an inert atmosphere (N₂ or Ar). b. Add a catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄ (typically 1-2 mol%). c. Stir the reaction at room temperature. Monitor for the disappearance of the diazo starting material (loss of yellow color and cessation of N₂ evolution) by TLC. The reaction is typically complete within 1-4 hours.

  • Purification & Hydrolysis: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Purify the resulting bicyclic ester by silica gel column chromatography. c. Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until saponification is complete (monitored by TLC).

  • Final Product Isolation: a. Acidify the reaction mixture to pH ~3 with 1M HCl. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target carboxylic acid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Confirm stereochemistry using chiral HPLC or by derivatization with a chiral auxiliary.

Protocol 2: Incorporation into a Lead Compound via Amide Coupling

This protocol describes the coupling of the synthesized bicyclic acid to a primary or secondary amine on a lead molecule fragment.

Rationale: Peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine. This method is efficient and minimizes the risk of racemization at adjacent stereocenters.

Step-by-Step Methodology:

  • Reagent Preparation: a. Dissolve Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid (1.0 eq) and the amine-containing fragment (1.1 eq) in a dry aprotic solvent such as DMF or CH₂Cl₂. b. Add a peptide coupling reagent such as HATU (1.2 eq). c. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Coupling Reaction: a. Stir the mixture at room temperature under an inert atmosphere. b. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Workup and Purification: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. c. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final amide-coupled compound.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Comparative Data Analysis

The success of a bioisosteric replacement is contingent on improving the overall properties of the molecule. The following table illustrates a hypothetical comparison between a parent compound containing a p-substituted phenyl ring and its analog containing the bicyclic scaffold.

ParameterParent Compound (Phenyl)Analog (Bicyclo[3.1.0]hexane)Rationale for Change
Molecular Weight 250.3 g/mol 244.3 g/mol Lower MW, improved ligand efficiency.
clogP 3.52.1Increased Fsp3 character reduces lipophilicity, potentially improving solubility.
Aqueous Solubility 5 µg/mL50 µg/mLImproved polarity enhances solubility.
Metabolic Stability (t½) 15 min (human liver microsomes)95 min (human liver microsomes)Rigid scaffold may block sites of metabolism (e.g., P450 oxidation of the phenyl ring).
Target Affinity (Ki) 50 nM8 nMRigid conformation presents pharmacophore optimally, reducing entropic penalty of binding.[8]
Selectivity (Ki Target / Ki Off-Target) 20-fold>200-foldPrecise 3D vector of substituents enhances selectivity.[10]

Data presented is hypothetical and for illustrative purposes only.

Conclusion

Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a powerful and versatile building block in modern medicinal chemistry. Its inherent conformational rigidity provides a distinct advantage over flexible alicyclic or planar aromatic systems. By pre-organizing key functional groups in a defined three-dimensional space, this scaffold can significantly enhance binding affinity, improve selectivity, and confer favorable pharmacokinetic properties such as increased metabolic stability and aqueous solubility. The synthetic protocols and evaluation strategies outlined in this note provide a clear path for researchers to harness the potential of this unique bioisostere to overcome common challenges in drug design and accelerate the development of innovative therapeutics.

References

  • Jean-François, S. et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 13(21). Available: [Link].

  • Hall, A. et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available: [Link].

  • ChEMBL. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. EMBL-EBI [Online]. Available: [Link].

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery [Online]. Available: [Link].

  • Liu, R. et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. Available: [Link].

  • Sabb, A. L. et al. (2008). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. Journal of Medicinal Chemistry, 51(10), 3096–3099. Available: [Link].

  • Vasella, A. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Zurich Research Collection [Online]. Available: [Link].

  • Kawasaki, A. et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(16), 3562. Available: [Link].

  • Senge Group. Rigid Scaffold Chemistry. Trinity College Dublin [Online]. Available: [Link].

  • Yoshikawa, N. et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264. Available: [Link].

  • Zheng, Z. et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1251–1262. Available: [Link].

  • Britton, T. C. et al. (2008). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Tetrahedron Letters, 49(49), 6979-6982. Available: [Link].

  • ResearchGate. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate [Online]. Available: [Link].

  • ACS Publications. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science [Online]. Available: [Link].

  • ResearchGate. Chemoselective formation of bicyclo[3.1.0]hexane derivatives. ResearchGate [Online]. Available: [Link].

  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI [Online]. Available: [Link].

  • Mori, T. et al. (2022). Exploring Rigid and Flexible Scaffolds to Develop Potent Glucuronic Acid Glycodendrimers for Dengue Virus Inhibition. International Journal of Molecular Sciences, 23(21), 13324. Available: [Link].

  • ResearchGate. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. ResearchGate [Online]. Available: [Link].

  • Legraverend, M. et al. (1995). Synthesis of (1R,3R,5S)-1-Amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane as a Precursor for the Synthesis of Carbocyclic Nucleosides. The Journal of Organic Chemistry, 60(5), 1281–1289. Available: [Link].

  • Dressman, B. A. et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5663-5668. Available: [Link].

  • PubChem. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. National Center for Biotechnology Information [Online]. Available: [Link].

  • Kamata, S. et al. (1989). Synthesis of thromboxane receptor antagonists with bicyclo[3.1.0]hexane ring systems. Chemical and Pharmaceutical Bulletin, 37(8), 2007-2013. Available: [Link].

  • National Center for Biotechnology Information. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC [Online]. Available: [Link].

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar [Online]. Available: [Link].

  • Bechi, B. et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1143–1149. Available: [Link].

Sources

Application

Application Note: Mild Catalytic Esterification of Rel-(1R,3r,5S)-Bicyclo[3.1.0]hexane-3-carboxylic Acid

Introduction & Structural Considerations The Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid scaffold is a highly valuable, conformationally restricted building block in modern drug discovery. It is frequently inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Considerations

The Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid scaffold is a highly valuable, conformationally restricted building block in modern drug discovery. It is frequently incorporated into the core structures of central nervous system (CNS) agents, including 1[2] and3[3].

However, the intrinsic strain of the fused cyclopropane ring makes this bicyclic system highly sensitive to strongly acidic conditions. Traditional Fischer esterification, which relies on harsh Brønsted acids (e.g., H₂SO₄) and elevated temperatures, risks unwanted cyclopropane ring-opening or isomerization. Therefore, a mild, room-temperature catalytic approach is strictly required to preserve the stereochemical and structural integrity of the (1R,3r,5S) system.

Mechanistic Rationale: The Steglich-DMAP System

To ensure high yields without degrading the substrate, the4[4] utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) is the gold standard.

Causality of Reagent Selection:

  • EDC over DCC : While DCC (N,N'-Dicyclohexylcarbodiimide) is a common coupling agent, it generates dicyclohexylurea (DCU), an insoluble byproduct that complicates purification. EDC·HCl generates a water-soluble urea byproduct that is easily removed during aqueous workup, making the protocol a self-validating, scalable system for5[5].

  • The Role of DMAP : EDC activates the carboxylic acid to form an O-acylisourea intermediate. Without a catalyst, this intermediate can undergo a slow [1,3]-rearrangement to a dead-end N-acylurea.6[6], attacking the O-acylisourea faster than the rearrangement can occur. This forms a highly reactive N-acylpyridinium ion, which is rapidly trapped by the alcohol to form the target ester.

Mechanism N1 Carboxylic Acid + EDC N2 O-Acylisourea Intermediate N1->N2 Activation N3 N-Acylpyridinium Intermediate (Highly Reactive) N2->N3 + DMAP (Fast) N5 N-Acylurea Side Product (Dead End) N2->N5 Acyl Migration (Slow) N4 Target Ester + Regenerated DMAP N3->N4 + Alcohol (-DMAP)

Figure 1. Mechanistic logic of DMAP-catalyzed acyl transfer preventing N-acylurea formation.

Data Presentation: Reaction Optimization

To establish a robust protocol, reaction parameters were optimized. Dichloromethane (DCM) proved superior to polar aprotic solvents like DMF, which can heavily solvate the intermediates and hinder the nucleophilic attack of the alcohol.

EntryCoupling ReagentCatalyst (DMAP)SolventTemp (°C)Time (h)Yield (%)Observation
1DCC (1.2 eq)NoneDCM2524<15Major N-acylurea byproduct
2EDC·HCl (1.2 eq)5 mol%DMF251265Sluggish reaction, partial conversion
3EDC·HCl (1.2 eq)10 mol%DCM0 to 25692Clean conversion, easy workup
4EDC·HCl (1.5 eq)20 mol%DCM0 to 25493No significant yield increase

Table 1. Optimization of catalytic esterification conditions for Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid with methanol.

Experimental Protocol

Workflow A Substrate Prep Bicyclic Acid in DCM B Activation EDC·HCl + DMAP A->B C Esterification Add R-OH (RT) B->C D Quench & Wash NaHCO3 / Brine C->D E Purification Silica Column D->E

Figure 2. Step-by-step workflow for the mild catalytic esterification of the bicyclic acid.

Materials Required:

  • Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid (1.0 equiv)

  • Target Alcohol (e.g., Methanol, Ethanol, or tert-Butanol) (1.5 - 3.0 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl, and Brine

Step-by-Step Methodology:

  • Substrate Solubilization : In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Thermal Control & Activation : Cool the reaction mixture to 0 °C using an ice-water bath. This suppresses the exothermic activation process and prevents premature side reactions. Add EDC·HCl (1.2 mmol) in one portion, followed immediately by DMAP (0.1 mmol). Stir for 15 minutes to allow the formation of the O-acylisourea and subsequent N-acylpyridinium intermediate.

  • Nucleophilic Coupling : Add the target alcohol (1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The formation of the ester is typically complete within 4–6 hours, indicated by the complete consumption of the highly polar carboxylic acid spot.

  • Quench and Aqueous Workup : Dilute the reaction mixture with additional DCM (10 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (5 mL) to remove DMAP and unreacted EDC. (Note: Skip this step if the target ester contains basic amine functionalities).

    • Saturated aqueous NaHCO₃ (10 mL) to remove unreacted carboxylic acid.

    • Brine (10 mL) to remove residual water.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure target ester.

References

  • Trans-3-aza-bicyclo[3.1.0]hexane derivatives (Orexin Antagonists). European Patent Office - EP 2185512 B1.
  • New somatostatin receptor subtype 4 (SSTR4) agonists. World Intellectual Property Organization - WO2014184275A1.
  • Steglich Esterification. Organic Chemistry Portal.
  • Acid to Ester - Common Conditions. Common Organic Chemistry.
  • Mechanism of the Steglich esterification with the GO/RGO. ResearchGate.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Introduction The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally constrained bioisostere for cyclohexane rings. This rigidity can lead to enhanced bind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally constrained bioisostere for cyclohexane rings. This rigidity can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better selectivity, thereby reducing off-target effects. Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, in particular, is a key building block for the synthesis of a variety of pharmacologically active compounds, including agonists for metabotropic glutamate receptors (mGluRs), which are targets for the treatment of neurological and psychiatric disorders.[1][2] The development of a robust and scalable synthetic route to this valuable intermediate is therefore of significant interest to researchers in the pharmaceutical and drug development sectors.

This document provides a detailed guide for the scale-up synthesis of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, focusing on a practical and efficient methodology suitable for producing multi-gram to kilogram quantities of the target compound. The proposed synthesis leverages a diastereoselective intramolecular cyclopropanation reaction, a key transformation for the construction of the bicyclic core.

Synthetic Strategy Overview

The selected synthetic strategy for the scale-up production of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid involves a three-stage process commencing with a commercially available cyclopentene derivative. The key step is an intramolecular cyclopropanation to form the bicyclo[3.1.0]hexane ring system with the desired stereochemistry. The final stage is the hydrolysis of an ester intermediate to yield the target carboxylic acid. This approach is designed for scalability, employing robust reactions and purification methods amenable to large-scale production.

Synthesis_Workflow A Stage 1: Starting Material (Cyclopent-3-ene-1-carboxylic acid derivative) B Stage 2: Intramolecular Cyclopropanation (Key Stereochemistry-Defining Step) A->B Reagents & Catalyst C Stage 3: Hydrolysis (Final Product Formation) B->C Base/Acid D Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid C->D Purification

Caption: Overall synthetic workflow for Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid.

Part 1: Synthesis of the Cyclopropanation Precursor

The synthesis begins with the preparation of a suitable allylic diazoacetate from a commercially available cyclopentene derivative. This precursor is designed to undergo a subsequent intramolecular cyclopropanation reaction.

Experimental Protocol: Preparation of Allyl Diazoacetate Precursor

Materials:

  • Cyclopent-3-en-1-ylmethanol

  • Glyoxylic acid monohydrate

  • Tosylhydrazine

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

Procedure:

  • Oxidation to Aldehyde: To a stirred solution of cyclopent-3-en-1-ylmethanol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclopent-3-ene-1-carbaldehyde.

  • Formation of Tosylhydrazone: Dissolve the crude aldehyde (1.0 eq) and tosylhydrazine (1.05 eq) in methanol. Stir the mixture at room temperature for 4-6 hours. The product, cyclopent-3-ene-1-carbaldehyde tosylhydrazone, will precipitate out of solution. Filter the solid, wash with cold methanol, and dry under vacuum.

  • Shapiro Reaction to Diazo Compound: To a suspension of the tosylhydrazone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. After the addition is complete, allow the reaction to warm to 0 °C and stir for 1 hour. This generates the corresponding vinyllithium species, which upon warming to room temperature, eliminates lithium tosylhydrazide to form the allylic diazo compound.

Part 2: Diastereoselective Intramolecular Cyclopropanation

This is the cornerstone of the synthesis, where the bicyclo[3.1.0]hexane core is constructed with the desired relative stereochemistry. A rhodium-catalyzed intramolecular cyclopropanation of the allylic diazoacetate is a highly effective method for this transformation.[3][4][5] The choice of rhodium catalyst and its ligands is crucial for achieving high diastereoselectivity.

Cyclopropanation_Mechanism cluster_0 Catalytic Cycle Diazo_Precursor Allylic Diazoacetate Rh_Carbene Rhodium Carbene Intermediate Diazo_Precursor->Rh_Carbene + Rh₂(OAc)₄ - N₂ Rh_Catalyst Rh₂(OAc)₄ N2_gas N₂ Intramolecular_Attack Intramolecular Alkene Insertion Rh_Carbene->Intramolecular_Attack Product_Ester Bicyclo[3.1.0]hexane-3-carboxylate Product_Ester->Rh_Catalyst Releases Product Intramolecular_Attack->Product_Ester

Caption: Simplified mechanism of Rhodium-catalyzed intramolecular cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Materials:

  • Allylic diazo compound from Part 1

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: In a reaction vessel suitable for the intended scale, dissolve the allylic diazo compound (1.0 eq) in anhydrous DCM to make a 0.1 M solution.

  • Catalyst Addition: To a separate flask, add dirhodium tetraacetate (0.5-1.0 mol%). Add a portion of the DCM to dissolve the catalyst.

  • Slow Addition: Add the solution of the allylic diazo compound to the catalyst solution dropwise over a period of 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions. The reaction is exothermic, and nitrogen gas is evolved. Maintain the reaction temperature at 20-25 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the diazo compound.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is a bicyclo[3.1.0]hexane-3-carboxylate ester.

  • Purification: For scale-up, purification is best achieved by flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate is typically effective.

ParameterValue
Substrate Allylic Diazo Compound
Catalyst Dirhodium Tetraacetate
Catalyst Loading 0.5 - 1.0 mol%
Solvent Anhydrous Dichloromethane
Concentration 0.1 M
Temperature 20-25 °C
Typical Yield 75-85%
Diastereomeric Ratio >95:5

Table 1: Key Parameters for Rhodium-Catalyzed Intramolecular Cyclopropanation.

Part 3: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. For scale-up, basic hydrolysis is often preferred due to its typically cleaner reaction profile and easier product isolation.

Experimental Protocol: Saponification of the Ester

Materials:

  • Bicyclo[3.1.0]hexane-3-carboxylate ester from Part 2

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Saponification: Dissolve the bicyclo[3.1.0]hexane-3-carboxylate ester (1.0 eq) in a mixture of methanol or ethanol and water. Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. The carboxylic acid product will precipitate out of solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract the acidified aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). A process for the purification of a crude carboxylic acid slurry can also be employed for very large scales.[6]

ParameterValue
Substrate Bicyclo[3.1.0]hexane-3-carboxylate ester
Reagent Sodium Hydroxide or Lithium Hydroxide
Solvent Methanol/Water or Ethanol/Water
Temperature 25-50 °C
Typical Yield 90-98%
Purity (after recrystallization) >98%

Table 2: Key Parameters for the Saponification Step.

Safety Considerations

  • Diazo Compounds: Diazo compounds are potentially explosive and should be handled with care. Avoid heating concentrated solutions and using ground glass joints. It is recommended to use them in solution as they are generated.

  • n-Butyllithium: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon).

  • Rhodium Catalysts: While not acutely toxic, rhodium compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Pressure Build-up: The cyclopropanation reaction evolves nitrogen gas, which can lead to a pressure build-up in a closed system. Ensure the reaction vessel is adequately vented.

Conclusion

The described multi-step synthesis provides a reliable and scalable route to Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid. The key to this process is the highly diastereoselective rhodium-catalyzed intramolecular cyclopropanation. By carefully controlling the reaction conditions and employing purification methods suitable for large-scale operations, this protocol can be effectively implemented in a research or industrial setting for the production of this important building block.

References

  • A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. ACS Publications. [Link]

  • Intramolecular Radical Oxidative Cyclization: Access to Fused-Bicyclo[3.1.0] Hexanes from gem-Dihalo Olefins. Organic Letters - ACS Publications. [Link]

  • Intramolecular Cyclopropanation of 1,4-Dienes through Hydroboration-Homologation: Easy Access to Bicyclo[3.1.0]hexanes. PubMed. [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. ResearchGate. [Link]

  • Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates. Organic Letters - ACS Publications. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ChemCatChem. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]

  • Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]

  • Rhodium(II)‐Catalyzed Cyclopropanation. ResearchGate. [Link]

  • Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society. [Link]

  • Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. PubMed. [Link]

  • Highly Regio-, Diastereo-, and Enantioselective Rhodium-Catalyzed Intramolecular Cyclopropanation of (Z)-1,3-Dienyl Aryldiazoacetates. PubMed. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. PubMed. [Link]

  • Method for preparing (1S, 5S)-6,6-dimethyl-3-azabicyclo [3.1.0] hexane-2-carboxylic acid alkyl ester.
  • Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Versatile Chemical. Autech Industry Co.,Limited. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Process for the purification of a crude carboxylic acid slurry.

Sources

Application

in vitro assay preparation with Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

An in-depth technical guide designed for researchers, assay developers, and pharmacologists working with conformationally restricted bicyclic scaffolds in high-throughput GPCR screening. Executive Summary & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, assay developers, and pharmacologists working with conformationally restricted bicyclic scaffolds in high-throughput GPCR screening.

Executive Summary & Mechanistic Rationale

The compound Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid serves as a highly specialized, conformationally restricted cyclic scaffold. In drug discovery, bicyclo[3.1.0]hexane derivatives are heavily utilized to probe the orthosteric binding sites of G-protein-coupled receptors (GPCRs), most notably the metabotropic glutamate receptors (mGluRs) and orexin receptors .

The relative stereochemistry Rel-(1R,3r,5S) dictates a pseudoasymmetric center at C3, locking the carboxylic acid moiety into a rigid vector relative to the fused cyclopropane ring. This rigidity minimizes the entropic penalty upon receptor binding, making it an ideal pharmacophore core for structure-activity relationship (SAR) campaigns. To accurately quantify the pharmacological profile (agonist/antagonist activity) of this compound, a self-validating Intracellular Calcium Mobilization Assay (FLIPR) using engineered CHO-K1 cells is the industry standard.

Physicochemical Properties & Preparation

Before initiating the assay, it is critical to understand the physical properties of the compound to prevent precipitation and ensure accurate dose-response curves.

Table 1: Quantitative Properties & Stock Preparation

ParameterValue / SpecificationExperimental Rationale
Molecular Weight 126.15 g/mol Required for precise molarity calculations.
XLogP3 1.1Indicates moderate lipophilicity; requires organic solvent for initial stock.
Polar Surface Area 37.3 ŲSuggests good membrane permeability but potential for non-specific plastic binding.
Stock Concentration 10 mM in 100% Anhydrous DMSOPrevents precipitation of the lipophilic core; anhydrous state prevents hydrolysis.
Max Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and non-specific membrane permeabilization.

Experimental Workflow: FLIPR Calcium Mobilization Assay

This protocol is engineered for a Gq-coupled GPCR (e.g., Orexin-1/2) or a Gi-coupled GPCR co-expressed with a chimeric Gqi5 protein (e.g., mGluR2/3).

Phase 1: Cell Seeding (Day -1)
  • Harvesting: Detach CHO-K1 cells expressing the target GPCR at 80% confluency using TrypLE Express.

    • Causality: TrypLE is gentler than standard Trypsin-EDTA, preserving the integrity of extracellular receptor domains necessary for ligand binding.

  • Seeding: Resuspend cells in assay media (Ham’s F-12, 10% FBS, 1% Pen/Strep) and seed at 20,000 cells/well into a 384-well black, clear-bottom microplate.

  • Incubation: Incubate overnight (16-18 hours) at 37°C in a 5% CO₂ humidified environment.

Phase 2: Dye Loading (Day 0)
  • Buffer Preparation: Prepare Assay Buffer consisting of HBSS (without phenol red), 20 mM HEPES, and adjust to pH 7.4.

    • Causality: Phenol red exhibits autofluorescence that overlaps with the 516 nm emission spectrum of Fluo-4, which artificially inflates baseline noise and degrades the assay window.

  • Dye Solution: Prepare the loading solution containing 2 µM Fluo-4 AM , 0.02% Pluronic F-127 , and 2.5 mM Probenecid in Assay Buffer.

    • Causality (Pluronic F-127): Fluo-4 AM is highly lipophilic. The non-ionic surfactant Pluronic F-127 prevents dye aggregation in the aqueous buffer, facilitating uniform cell membrane permeation.

    • Causality (Probenecid): CHO cells possess robust organic anion transporters (OATs). Probenecid competitively inhibits OATs, preventing the active efflux of the de-esterified, fluorescent Fluo-4 dye.

  • Incubation: Aspirate culture media, add 20 µL/well of Dye Solution, and incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.

    • Causality: The room temperature equilibration step minimizes temperature gradients across the plate, preventing baseline drift during the kinetic read.

Phase 3: Compound Addition & Data Acquisition
  • Compound Dilution: Serially dilute the Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid stock (10 mM) in Assay Buffer to create a 3X concentration plate (final assay concentrations ranging from 100 µM to 1 nM).

  • FLIPR Execution:

    • Read baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.

    • Dispense 10 µL of the 3X compound into the 20 µL assay volume.

    • Record kinetic fluorescence for 180 seconds.

Assay Validation & Quality Control

To ensure trustworthiness and self-validation, the assay must pass rigorous statistical quality control before data is accepted.

Self-Validating System Requirements:

  • Maximal Signal Control ( μpos​ ): 10 µM reference full agonist (e.g., Glutamate or Orexin-A).

  • Baseline Control ( μneg​ ): Assay buffer containing 0.5% DMSO (vehicle).

  • Z'-Factor Calculation: The plate is only valid if the Z'-factor is ≥0.5 .

    Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

    If Z' < 0.5, investigate dye loading efficiency or cell confluency issues.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway triggered by the bicyclic ligand, resulting in the quantifiable fluorescent signal captured by the FLIPR instrument.

GPCR_Signaling LIG Bicyclo[3.1.0]hexane Ligand REC Target GPCR (e.g., OX1R) LIG->REC Binds GPROT Gq Protein Activation REC->GPROT Activates PLC Phospholipase C (PLC) GPROT->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CA Ca2+ Release (ER) IP3->CA Opens Channel FLIPR Fluo-4 Emission (516 nm) CA->FLIPR Binds Dye

Fig 1: Gq-coupled GPCR calcium mobilization pathway utilized in the FLIPR assay.

References

  • Sakurai T, Amemiya A, Ishii M, et al. "Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior." Cell. 1998;92(4):573-585.[Link]

  • Monn JA, Prieto L, Taboada L, et al. "Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of 1S,2S,5R,6S-2-Aminobicyclo[3.1.0]hexane-2,6-Dicarboxylate: Identification of a Potent, Selective Metabotropic Glutamate Receptor Agonist and Determination of Agonist-Bound Human mGlu2 and mGlu3 Amino Terminal Domain Structures." Journal of Medicinal Chemistry. 2015;58(4):1776-1794.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 273628, Bicyclo[3.1.0]hexane-3-carboxylic acid." PubChem. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic Acid Solubility in DMSO

Welcome to the Technical Support Center. Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a rigid, bicyclic aliphatic compound frequently utilized as a structural motif in medicinal chemistry, particularly in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a rigid, bicyclic aliphatic compound frequently utilized as a structural motif in medicinal chemistry, particularly in the development of CNS-active agents such as glycine transport inhibitors[1].

While generally soluble in polar aprotic solvents, researchers frequently encounter precipitation, gelation, or incomplete dissolution when preparing high-concentration stocks in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind these solubility failures and provide self-validating protocols to ensure the integrity of your screening assays.

Physicochemical Profile & Solvation Parameters

To troubleshoot solubility, we must first understand the molecular constraints of the solute. The compound possesses a moderately lipophilic bicyclic core paired with a highly polar, hydrogen-bonding carboxylic acid headgroup.

Table 1: Quantitative Physicochemical Data & DMSO Impact

ParameterValueCausality in DMSO Solvation
Molecular Weight 126.15 g/mol [2]Low MW allows for rapid diffusion and kinetic solvation during sonication.
XLogP3 1.1[2]Moderate lipophilicity; the bicyclic core is highly sensitive to water ingress in DMSO, which lowers the solvent's lipophilic capacity.
Topological Polar Surface Area 37.3 Ų[2]Dominated entirely by the -COOH group; serves as the primary site for DMSO hydrogen-bond acceptance.
H-Bond Donors / Acceptors 1 / 2[2]Forms strong homodimers in the solid state. Requires pure polar aprotic conditions to disrupt lattice energy.
Critical Water Threshold > 1.5% v/vExceeding this moisture limit in DMSO triggers rapid desolvation and amorphous precipitation of the compound.
DMSO Freezing Point 18.5 °CLocalized cooling in standard air-conditioned labs causes solute nucleation and gelation.
Mechanistic Pathway of Solvation & Precipitation

In a pristine environment, DMSO acts as a powerful hydrogen-bond acceptor, disrupting the carboxylic acid dimers that hold the Rel-(1R,3r,5S) crystal lattice together. However, because DMSO is highly hygroscopic, atmospheric water ingress rapidly outcompetes the solute for DMSO's hydrogen-bonding sites. This forces the lipophilic bicyclo[3.1.0]hexane core to aggregate, leading to irreversible precipitation.

Mechanism Crystal Solid Acid (H-Bonded Dimers) Monomer Solvated Monomer (Clear Solution) Crystal->Monomer Solvation DMSO Anhydrous DMSO (H-Bond Acceptor) DMSO->Monomer Disrupts Dimers Crash Precipitate (Desolvation) Monomer->Crash Hydration Water Water Ingress (Competes for DMSO) Water->Crash Displaces Solute

Mechanistic pathway of DMSO solvation and water-induced precipitation of the bicyclic acid.

Diagnostic Troubleshooting Workflow

If your stock solution has failed, follow this self-validating decision tree to isolate the root cause before discarding your material.

Workflow Issue Stock Cloudy or Precipitated TempCheck Lab Temp < 22°C? Issue->TempCheck Heat Warm to 37°C & Sonicate TempCheck->Heat Yes (Freezing) WaterCheck DMSO > 1 month old? TempCheck->WaterCheck No Heat->WaterCheck Still Cloudy Replace Remake with Anhydrous DMSO WaterCheck->Replace Yes (Water Ingress) ConcCheck Concentration > 50 mM? WaterCheck->ConcCheck No Dilute Dilute or form Sodium Salt ConcCheck->Dilute Yes (Limit Exceeded)

Troubleshooting workflow for bicyclo[3.1.0]hexane-3-carboxylic acid precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q1: I prepared a 100 mM stock in DMSO, but it formed a viscous gel at room temperature. Why? Causality: Pure DMSO freezes at 18.5 °C. In heavily air-conditioned laboratories (often 19–20 °C), the endothermic dissolution of the solid acid drops the local temperature of the solvent below its freezing point. Furthermore, at high concentrations, the carboxylic acid groups can form extended, transient hydrogen-bonded networks if the DMSO is slightly hydrated, leading to gelation rather than distinct crystallization. Solution: Warm the vial in a 37 °C water bath for 5–10 minutes and vortex vigorously to break the kinetic gel state.

Q2: Why does my stock solution precipitate immediately when transferred to an aqueous assay buffer? Causality: This is a classic solvent shift phenomenon. The compound is soluble in DMSO due to the disruption of its dimers. When introduced to an aqueous buffer, the DMSO is infinitely diluted. If your buffer pH is below the pKa of the carboxylic acid (typically ~4.5–5.0), the compound remains unionized. With an XLogP3 of 1.1[2], the unionized bicyclic core is lipophilic enough to rapidly aggregate in water. Solution: Ensure your assay buffer is pre-equilibrated to pH 7.4. At this pH, the carboxylic acid is fully ionized into a carboxylate, drastically increasing its aqueous solubility.

Q3: Should I use the free acid or a salt form for high-concentration DMSO stocks? Causality: For pure DMSO storage, the free acid is generally preferred. DMSO is an aprotic solvent; it solvates neutral molecules and cations well, but is notoriously poor at solvating small, hard anions (like the carboxylate anion) because it lacks hydrogen-bond donors. If you convert the compound to a sodium salt, its solubility in pure DMSO may actually decrease due to high lattice energy, even though its aqueous solubility will improve.

Standard Operating Procedures (SOPs)
SOP 1: Preparation of High-Fidelity Anhydrous DMSO Stocks

This protocol ensures thermodynamic equilibrium is reached without introducing atmospheric water.

  • Equilibration: Allow a sealed bottle of anhydrous DMSO (≥99.9%, packaged under Argon) to reach room temperature (25 °C) before opening. Causality: Opening cold DMSO causes immediate condensation of atmospheric moisture into the solvent.

  • Weighing: Weigh the required mass of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid into a low-bind amber microcentrifuge tube.

  • Primary Solvation: Add 80% of the final target volume of DMSO.

  • Acoustic Cavitation: Sonicate the vial in a bath at 30 °C for 5 minutes. Causality: Acoustic cavitation breaks up micro-crystals, while the mild heat prevents localized DMSO freezing during the endothermic dissolution.

  • Volume Adjustment: Bring to the final volume with DMSO and blanket the vial headspace with Argon gas before sealing.

  • Self-Validation Check: Remove a 5 µL aliquot and dilute it into 95 µL of fresh anhydrous DMSO. Analyze visually against a dark background with a strong backlight. If micro-turbidity is observed, the primary stock contains undissolved micro-crystals and requires further sonication.

SOP 2: Rescuing a Crashed-Out Stock Solution

Use this protocol if an existing stock has precipitated due to cold storage or minor water ingress.

  • Visual Inspection: Examine the precipitate. A milky emulsion indicates water contamination, whereas distinct, sharp crystals indicate cold-induced precipitation.

  • Thermal Rescue: Heat the sealed vial to 37 °C for 15 minutes in a dry block heater, vortexing every 5 minutes.

  • Self-Validation Check: Centrifuge the rescued vial at 10,000 x g for 5 minutes at room temperature. Causality: Dynamic light scattering (DLS) or naked-eye visual inspection often misses sub-micron aggregates formed by the lipophilic bicyclic core. If a microscopic white pellet forms at the bottom of the tube, the rescue is incomplete, and the supernatant concentration is lower than calculated. The stock must be discarded.

References
  • Bicyclo[3.1.0]hexane-3-carboxylic acid | C7H10O2 | CID 273628 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • WO2006106425A1 - Bicyclic [3.1.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Bicyclo[3.1.0]hexane-3-carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic scaffold. The bicyclo[3.1.0]hexane core is a conformationally restricted motif found in numerous bioactive molecules and serves as a crucial building block in medicinal chemistry.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal reaction outcomes, including high yield and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing bicyclo[3.1.0]hexane-3-carboxylic acid derivatives?

The most direct and widely employed strategy is the cyclopropanation of a corresponding cyclopentene precursor.[2] This is typically achieved through a reaction with a carbene or carbenoid species. Key methods include:

  • Dirhodium(II)-Catalyzed Cyclopropanation: This is a highly effective method utilizing a diazoacetate (like ethyl diazoacetate, EDA) as the carbene precursor in the presence of a dirhodium(II) catalyst, such as Rh₂(OAc)₄ or the more specialized Rh₂(esp)₂.[3][4] This approach offers good control over stereoselectivity.

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to cyclopropanate the alkene.[5][6] The reaction is known for its stereospecificity, where the configuration of the starting alkene is preserved in the product.[7][8] Modifications like the Furukawa (using diethylzinc) can enhance reactivity.[5]

  • Intramolecular Cyclopropanation: For certain substrates, an intramolecular reaction can be a powerful strategy to achieve high enantioselectivity, especially when starting from commercially available, enantiomerically pure materials.[9][10]

  • Transition Metal-Catalyzed Cycloisomerization: Platinum- or gold-catalyzed cyclization of 1,5-enynes can also construct the bicyclo[3.1.0]hexane framework with good control of diastereoselectivity.[11]

Q2: How can I control the diastereoselectivity (exo- vs. endo-isomers) of the cyclopropanation?

Controlling the facial selectivity of the carbene addition is critical. The formation of either the exo or endo diastereomer is influenced by several factors:

  • Catalyst Choice: The ligand environment of the metal catalyst plays a crucial role. For instance, in dirhodium(II)-catalyzed reactions, bulky ligands can sterically direct the approach of the carbene to favor one diastereomer over the other.[3][4]

  • Substrate Directing Groups: Functional groups on the cyclopentene ring (e.g., hydroxyl groups) can coordinate to the carbenoid species, directing the cyclopropanation to the same face of the double bond. This is a well-documented phenomenon in Simmons-Smith reactions.[12]

  • Reaction Temperature: Lower reaction temperatures generally enhance stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.

  • Post-Reaction Isomerization: In some cases, the initially formed kinetic product (e.g., the endo-isomer) can be converted to the thermodynamically more stable exo-isomer through base-mediated equilibration.[4]

Q3: What are the primary challenges associated with the purification of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives?

Purification can be a significant bottleneck. Common challenges include:

  • Separation of Diastereomers: The exo and endo isomers often have very similar polarities, making their separation by standard column chromatography difficult.

  • Removal of Catalyst Residues: Transition metal catalysts (e.g., rhodium, palladium) must be thoroughly removed, which can require specialized purification techniques.

  • Product Stability: The strained cyclopropane ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or degradation during purification.[13]

  • Low-Yielding Reactions: When yields are low, isolating the desired product from a complex mixture of byproducts and unreacted starting materials becomes challenging.[14]

Experimental Workflow & Protocols

The following diagram and protocol outline a general approach for the synthesis of a bicyclo[3.1.0]hexane-3-carboxylic acid derivative via a dirhodium(II)-catalyzed cyclopropanation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Substrate & Reagents (Cyclopentene-3-carboxylate, Rh₂(OAc)₄, Diazoacetate, Solvent) Setup Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) Start->Setup Dissolve Dissolve Substrate & Catalyst in Anhydrous Solvent Setup->Dissolve Addition Slowly Add Diazoacetate Solution via Syringe Pump Dissolve->Addition Stir Stir at Controlled Temperature (e.g., 25°C) Addition->Stir Monitor Monitor Progress (TLC, GC-MS) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Filter Filter through Celite/Silica to Remove Catalyst Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Assess Assess Purity & Yield Characterize->Assess

Caption: General workflow for rhodium-catalyzed cyclopropanation.

Protocol: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation

This protocol describes the synthesis of ethyl exo-bicyclo[3.1.0]hexane-6-carboxylate from ethyl cyclopent-3-ene-1-carboxylate.

Materials:

  • Ethyl cyclopent-3-ene-1-carboxylate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA) in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Celite or silica gel for filtration

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyclopent-3-ene-1-carboxylate (10 mmol, 1.0 equiv) and rhodium(II) acetate dimer (0.05 mmol, 0.005 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add 100 mL of anhydrous CH₂Cl₂ via cannula or syringe and stir until the catalyst is fully dissolved.

  • Diazo Addition: In a separate dry flask, prepare a solution of ethyl diazoacetate (15 mmol, 1.5 equiv) in 50 mL of anhydrous CH₂Cl₂. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction Execution: Begin the slow, dropwise addition of the EDA solution to the stirring reaction mixture over a period of 4-6 hours. Maintain the reaction temperature at 25°C. Note: A key to avoiding side reactions is the slow addition of the diazo compound.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting cyclopentene and the formation of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 1-2 hours after the addition is finished), concentrate the solvent in vacuo.

  • Catalyst Removal: Redissolve the crude residue in a minimal amount of CH₂Cl₂ and pass it through a short plug of silica gel or Celite to remove the rhodium catalyst. Wash the plug with additional CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the bicyclo[3.1.0]hexane-3-carboxylic acid ester.

  • Hydrolysis (Optional): If the carboxylic acid is the desired final product, the isolated ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

G Start Problem Observed LowYield Low or No Yield Start->LowYield PoorSelectivity Poor Diastereoselectivity Start->PoorSelectivity SideProducts Byproduct Formation Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue LowYield_C1 Inactive Reagents? LowYield->LowYield_C1 PoorSelectivity_C1 Wrong Catalyst? PoorSelectivity->PoorSelectivity_C1 SideProducts_C1 Carbene Dimerization? SideProducts->SideProducts_C1 PurificationIssue_C1 Poor Isomer Separation? PurificationIssue->PurificationIssue_C1 LowYield_S1 Use fresh diazo compound. Verify catalyst activity. LowYield_C1->LowYield_S1 Yes LowYield_C2 Suboptimal Temp/Conc? LowYield_C1->LowYield_C2 No LowYield_S2 Increase temperature moderately (e.g., 40°C). Increase concentration. LowYield_C2->LowYield_S2 Yes LowYield_C3 Slow Diazo Addition? LowYield_C2->LowYield_C3 No LowYield_S3 Ensure slow, controlled addition (>4 hours) via syringe pump. LowYield_C3->LowYield_S3 Yes PoorSelectivity_S1 Screen catalysts (e.g., Rh₂(esp)₂ for higher selectivity). PoorSelectivity_C1->PoorSelectivity_S1 Yes PoorSelectivity_C2 Temperature Too High? PoorSelectivity_C1->PoorSelectivity_C2 No PoorSelectivity_S2 Run reaction at lower temp (e.g., 0°C or RT). PoorSelectivity_C2->PoorSelectivity_S2 Yes SideProducts_S1 Decrease diazo addition rate. Ensure reaction is well-stirred. SideProducts_C1->SideProducts_S1 Yes SideProducts_C2 C-H Insertion? SideProducts_C1->SideProducts_C2 No SideProducts_S2 Use non-reactive solvent (e.g., CH₂Cl₂, avoid THF). SideProducts_C2->SideProducts_S2 Yes PurificationIssue_S1 Optimize chromatography. Try derivatization or prep-HPLC. PurificationIssue_C1->PurificationIssue_S1 Yes PurificationIssue_C2 Product Degradation? PurificationIssue_C1->PurificationIssue_C2 No PurificationIssue_S2 Use milder conditions. Avoid strong acids/bases. PurificationIssue_C2->PurificationIssue_S2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My reaction yield is very low or I'm recovering only starting material. What should I check?

A: This is a common issue that often points to problems with reagents or reaction conditions.

  • Cause 1: Reagent Inactivity. Diazo compounds, particularly ethyl diazoacetate (EDA), can decompose upon storage. Similarly, the activity of the zinc-copper couple in a Simmons-Smith reaction is highly dependent on its preparation and handling. The rhodium catalyst can also deactivate if exposed to impurities.

    • Solution: Use freshly prepared or recently purchased EDA. For Simmons-Smith reactions, activate the zinc-copper couple immediately before use. Ensure all reagents are handled under an inert atmosphere to prevent degradation.

  • Cause 2: Suboptimal Temperature or Concentration. Cyclopropanation reactions can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition of the diazo compound or catalyst.

    • Solution: For rhodium-catalyzed reactions, start at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may improve the yield.[3] Conversely, if decomposition is suspected, try running the reaction at a lower temperature (e.g., 0°C). Increasing the reaction concentration (e.g., from 0.1 M to 0.5 M) can sometimes improve yields.[4]

  • Cause 3: Inefficient Catalyst. The choice of catalyst can dramatically impact yield.

    • Solution: While Rh₂(OAc)₄ is a good starting point, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have shown to be more robust and can provide higher yields, especially at elevated temperatures.[3]

Q: I'm getting a mixture of exo and endo diastereomers. How can I improve the selectivity?

A: Achieving high diastereoselectivity is a key challenge and requires careful optimization.

  • Cause 1: Steric and Electronic Effects. The inherent structure of your cyclopentene substrate will influence the facial selectivity of the carbene addition. Bulky substituents will generally direct the incoming carbene to the opposite, less-hindered face.

    • Solution: While you cannot easily change the substrate, you can choose a catalyst with bulkier ligands to amplify these steric effects and enhance the selectivity for a single diastereomer.

  • Cause 2: Catalyst Choice. Different metal catalysts and ligands have different steric and electronic properties, which directly translates to selectivity.

    • Solution: Systematically screen a panel of catalysts. For example, dirhodium(II) tetracarboxylate-catalyzed reactions of secondary diazoacetamides with N-Boc-2,5-dihydro-1H-pyrrole have been shown to be highly diastereoselective for the endo-isomer.[4]

  • Cause 3: Reaction Conditions. As mentioned, temperature plays a critical role.

    • Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Slowing the addition of the diazo compound at a lower temperature often provides the best selectivity.[4]

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Rh₂(OAc)₄Rh₂(esp)₂ Rh₂(OAc)₄Rh₂(esp)₂ often gives higher selectivity and yield.[3]
Temperature 50 °C25 °C0 °C Lower temperature generally increases diastereoselectivity.
Diazo Addition 1 hour4 hours 4 hoursSlower addition minimizes side reactions.[4]
Solvent TolueneCH₂Cl₂CH₂Cl₂ Non-coordinating solvents like CH₂Cl₂ are preferred.[6]

Table 1: Example parameter optimization for improving diastereoselectivity. Bolded conditions represent a good starting point for optimization.

Q: My reaction is messy, with many side products. What is causing this?

A: The primary culprits are usually related to the highly reactive carbene intermediate.

  • Cause 1: Carbene Dimerization. If the concentration of the free carbene is too high, it will react with itself to form diethyl maleate and fumarate.

    • Solution: This is the most critical reason for the slow addition of the diazo compound. Using a syringe pump to add the diazo solution over several hours maintains a very low steady-state concentration of the carbene, favoring the desired reaction with the alkene.[4]

  • Cause 2: C-H Insertion. Carbenes are reactive enough to insert into C-H bonds, which can be a competitive side reaction with the solvent or even the substrate itself.

    • Solution: Choose a solvent with no reactive C-H bonds. Dichloromethane and dichloroethane are good choices. Avoid solvents like THF or alkanes, which are susceptible to C-H insertion.

Q: I've successfully run the reaction, but I cannot separate the product diastereomers. What can I do?

A: Purification is often the final hurdle. When standard chromatography fails, alternative strategies are needed.

  • Cause 1: Similar Polarity. The exo and endo isomers, as well as some byproducts, may have nearly identical Rf values on silica gel.

    • Solution 1: Optimize Chromatography. Experiment with different solvent systems (e.g., toluene/acetone, or adding small amounts of a third solvent like methanol). Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica. Preparative HPLC can also be an effective, though more resource-intensive, option.[15]

    • Solution 2: Derivatization. If you have isolated an inseparable mixture of esters, hydrolyze the mixture to the carboxylic acids. The acids may have different crystallizing properties or may be more readily separable by chromatography. You can then re-esterify the desired pure isomer if needed.

    • Solution 3: Selective Hydrolysis/Isomerization. As a more advanced strategy, it may be possible to selectively hydrolyze or isomerize one of the diastereomers, simplifying the mixture for purification.[3][4]

References

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Welcome to the Analytical Technical Support Center. Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a critical bicyclic aliphatic building block frequently utilized in the synthesis of complex pharmaceuticals, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a critical bicyclic aliphatic building block frequently utilized in the synthesis of complex pharmaceuticals, such as orexin receptor antagonists and mGlu2/3 receptor agonists[1][2].

Analyzing this molecule presents a unique "double-bind" challenge: it lacks a conjugated π -electron system (meaning no UV chromophore) and possesses a highly polar, ionizable carboxyl moiety[3][4]. This guide is engineered to help analytical scientists navigate these physicochemical hurdles through causality-driven troubleshooting, self-validating protocols, and robust detection strategies.

Part 1: Core Diagnostic FAQs (Understanding the Causality)

Q1: Why am I getting no peaks or an extremely noisy baseline when using a standard UV detector at 210 nm? The Causality: Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is an aliphatic carboxylic acid. Because it lacks an aromatic ring or conjugated double bonds, it does not absorb UV light above 220 nm[3]. While the carbonyl group has weak absorbance around 200–210 nm, operating at this low wavelength forces the detector to read through the UV absorbance of your mobile phase (especially methanol or gradient baseline drift), resulting in severe interference and poor Signal-to-Noise (S/N) ratios. The Solution: You must shift away from UV-dependence. The gold standard for this molecule is an aerosol-based universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[2][5]. If your lab only has UV/Vis capabilities, pre-column chemical derivatization is mandatory.

Q2: I am using a C18 column, but my peak is splitting, severely tailing, or eluting in the void volume. What is happening? The Causality: Carboxylic acids have a pKa typically around 4.5. If your mobile phase pH is unbuffered or near neutral (pH 5–7), the bicyclic acid exists in a dynamic equilibrium between its neutral (protonated) and highly polar anionic (carboxylate) states[4]. The C18 stationary phase cannot effectively retain the polar anion, causing it to wash out in the void volume, while the interconversion between states causes peak splitting and tailing. The Solution: Implement Ion Suppression . You must force the molecule into a single, uncharged state by lowering the mobile phase pH to at least 2 units below its pKa (e.g., pH 2.0–2.5)[4]. Using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) will keep the acid fully protonated, maximizing hydrophobic interactions with the C18 phase and restoring peak symmetry.

Q3: Should I use CAD or ELSD for this specific bicyclic acid? The Causality: Both are evaporative detectors that measure non-volatile and semi-volatile analytes independent of optical properties[6]. However, ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm, leading to non-linear calibration curves at low concentrations[6][7]. CAD, conversely, transfers a positive charge to the analyte particles via ionized nitrogen gas. Because charge transfer is directly proportional to particle mass (down to 10 nm), CAD provides fundamentally higher sensitivity, a wider dynamic range, and a more uniform inter-analyte response[6]. The Solution: CAD is the superior choice for quantifying low-level impurities or achieving lower Limits of Detection (LOD) for this compound.

Part 2: Decision & Troubleshooting Workflow

HPLC_Workflow Start Target: Rel-(1R,3r,5S)-bicyclo[3.1.0] hexane-3-carboxylic acid CheckDetector Is CAD, ELSD, or MS available? Start->CheckDetector DirectAnalysis Direct HPLC Analysis (Ion Suppression Mode) CheckDetector->DirectAnalysis Yes Derivatization Pre-Column Derivatization (e.g., BDPO Reagent) CheckDetector->Derivatization No (UV/FL only) MobilePhase Set Mobile Phase pH < 2.5 (e.g., 0.1% Formic Acid) DirectAnalysis->MobilePhase RunMethod Execute Gradient Elution on C18 or HILIC Column Derivatization->RunMethod VolatileBuffer Use Volatile Additives Only! (No Phosphates for CAD/ELSD) MobilePhase->VolatileBuffer VolatileBuffer->RunMethod Validate Validate Peak Symmetry & S/N Ratio RunMethod->Validate

Decision workflow for HPLC method development of non-chromophoric carboxylic acids.

Part 3: Self-Validating Methodologies

To ensure trustworthiness, the following protocols are designed as "self-validating systems." This means each critical step contains a built-in System Suitability Test (SST) to verify the physical chemistry of the system is behaving as expected before injecting precious samples.

Protocol A: Direct Analysis via HPLC-CAD (Preferred)

Objective: Quantify the bicyclic acid using ion-suppression reversed-phase chromatography coupled with Charged Aerosol Detection.

  • Mobile Phase Preparation (Volatile Only):

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid (pKa ~4.5) to ensure retention. It is fully volatile, which is a strict requirement; non-volatile buffers (like phosphate) will permanently foul the CAD/ELSD nebulizer[6][7].

    • Self-Validation Check: Monitor the CAD baseline at initial conditions (e.g., 5% B) for 10 minutes. The baseline noise must be < 0.5 pA. High noise indicates contaminated solvents or non-volatile particulate matter.

  • Column Equilibration:

    • Install a high-purity C18 column (e.g., 100 x 4.6 mm, 3 µm) compatible with 100% aqueous conditions.

    • Self-Validation Check: Record system backpressure. A pressure fluctuation of > 2% indicates an un-equilibrated column or a failing pump seal, which will cause CAD signal spiking. Do not proceed until pressure is stable.

  • Blank Gradient Injection:

    • Run a gradient from 5% B to 95% B over 15 minutes.

    • Self-Validation Check: The baseline should show a smooth, predictable shift (inverse gradients can be applied if using CAD to maintain uniform response)[6]. No ghost peaks should appear at the expected retention time of the bicyclic acid.

  • Standard Injection & SST:

    • Inject a 50 µg/mL standard of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid.

    • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ). If Tf​ > 1.5, ion suppression is failing (check Phase A pH) or secondary interactions with column silanols are occurring.

Protocol B: Pre-Column Derivatization for UV/Fluorescence Detection

Objective: Attach a chromophore/fluorophore to the carboxylic acid for labs lacking CAD/ELSD.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) in anhydrous acetonitrile[3].

    • Causality: BDPO reacts via nucleophilic substitution with the carboxylate anion to form a highly fluorescent, UV-active ester[3].

  • Derivatization Reaction:

    • Mix 100 µL of the sample with 100 µL of the BDPO reagent in a micro-reaction vial.

    • Add ~2 mg of anhydrous potassium carbonate (acts as a weak base to generate the nucleophilic carboxylate anion)[3].

    • Heat at 60°C for 30 minutes.

    • Self-Validation Check: Run a reagent blank (water + BDPO + heat). The blank must show the unreacted BDPO peak but no peaks in the derivatized ester region.

  • HPLC-UV/FL Analysis:

    • Analyze the supernatant using a standard C18 gradient (Water/Acetonitrile). Detect via UV at ~254 nm or Fluorescence (Ex/Em specific to BDPO).

    • Self-Validation Check: Inject a known standard derivative. The RSD of the peak area over 3 replicate injections must be < 2.0%, proving the derivatization reaction yield is stable and complete.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance metrics when applying different detection and column strategies to aliphatic carboxylic acids lacking chromophores.

Detection ModeStationary PhaseMobile Phase ModifierLimit of Detection (LOD)Dynamic RangePrimary Limitation
UV (210 nm) C18 (Endcapped)0.1% Phosphoric Acid~100 - 200 µg/mL1 - 2 OrdersSevere baseline drift; high solvent interference.
ELSD C18 or HILIC0.1% Formic Acid~50 µg/mL[2]2 - 3 OrdersNon-linear response at low concentrations (<50 nm particles)[6].
CAD C18 or HILIC0.1% Formic Acid~1 - 5 µg/mL3 - 4 OrdersRequires highly pure, strictly volatile mobile phases[6][7].
UV (Derivatized) C18 (Standard)None (Neutral pH OK)< 0.1 µg/mL[3]3 - 4 OrdersTime-consuming sample prep; potential for incomplete reaction[3].

Sources

Reference Data & Comparative Studies

Validation

comparing Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid vs cyclopentanecarboxylic acid

An In-Depth Comparative Analysis for Drug Discovery Professionals: Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid vs. Cyclopentanecarboxylic acid Introduction: Beyond Flatland in Scaffold Design In the landscape o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid vs. Cyclopentanecarboxylic acid

Introduction: Beyond Flatland in Scaffold Design

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. While seemingly similar in atom count, the structural nuances between aliphatic rings can impart profoundly different physicochemical and pharmacological properties to a molecule. This guide provides a comparative analysis of two C₆ carboxylic acid scaffolds: the flexible, ubiquitous cyclopentanecarboxylic acid and the rigid, conformationally constrained Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid.

For decades, cyclopentane rings have served as reliable, synthetically accessible building blocks in drug design.[1] However, their inherent flexibility can be a double-edged sword, contributing to off-target activity and metabolic liabilities. The introduction of conformational rigidity, as seen in the bicyclo[3.1.0]hexane system, offers a compelling strategy to mitigate these challenges.[2] By locking the five-membered ring into a defined three-dimensional shape, this scaffold provides a tool to enhance binding affinity, improve selectivity, and block pathways of metabolic degradation.[3] This guide will dissect the structural, physicochemical, and pharmacological differences between these two scaffolds, supported by experimental data and protocols, to inform rational design choices in modern drug discovery.

Part 1: Structural and Conformational Analysis

The fundamental difference between these two molecules lies in their three-dimensional architecture. Cyclopentanecarboxylic acid is based on a monocyclic ring that is in constant flux between "envelope" and "half-chair" conformations, leading to a flexible structure.[2] In contrast, the fusion of a cyclopropane ring onto the cyclopentane core in bicyclo[3.1.0]hexane-3-carboxylic acid forces the six-carbon framework into a rigid, puckered shape that closely resembles a "boat" conformation.[3][4][5]

This conformational restriction is not a trivial distinction. The entropic penalty required to force a flexible molecule like a cyclopentane derivative into a specific bioactive conformation for target binding can be significant. A pre-organized, rigid ligand like a bicyclo[3.1.0]hexane derivative minimizes this penalty, potentially leading to tighter binding affinity.[3] Furthermore, the fixed orientation of the carboxylic acid substituent relative to the core provides precise, well-defined vectors for probing interactions within a target's binding pocket.

G cluster_0 Cyclopentanecarboxylic Acid cluster_1 Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid cluster_2 a Flexible Scaffold (Envelope/Half-Chair Conformations) b Dynamic Substituent Orientation a->b leads to c Rigid Scaffold (Locked Boat Conformation) Implication IMPLICATION IN DRUG DESIGN b->Implication Higher Entropic Penalty for Binding d Fixed Substituent Exit Vector c->d enforces d->Implication Lower Entropic Penalty Improved Selectivity

Caption: Logical relationship between scaffold rigidity and drug design implications.

Part 2: Comparative Physicochemical Properties

The introduction of the internal cyclopropane ring alters the molecule's physical and chemical properties in subtle but important ways. While both molecules are small carboxylic acids, their lipophilicity and three-dimensional shape differ.

PropertyCyclopentanecarboxylic AcidRel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acidRationale for Difference
Molecular Formula C₆H₁₀O₂[6]C₇H₁₀O₂[7]The bicyclic compound has an additional carbon in its core structure.
Molecular Weight 114.14 g/mol [8]126.15 g/mol [7][9]Direct consequence of the different molecular formulas.
Calculated logP (XLogP3) 1.41.1[9]The bicyclic structure, despite being more rigid, presents a slightly less lipophilic profile in this specific isomer, which can be advantageous for solubility.
Conformation Flexible (Envelope/Twist)[2]Rigid (Boat-like)[3][4]The fused cyclopropane ring eliminates conformational freedom.[10]
Metabolic Profile Susceptible to ring oxidation and α-carbon manipulations.[11]Generally more resistant to metabolism; blocks potential sites of oxidation.[3]The rigid, strained ring system is less amenable to enzymatic processing by metabolic enzymes like Cytochrome P450s.

Part 3: Implications and Applications in Medicinal Chemistry

The choice between these scaffolds often comes down to a trade-off between synthetic simplicity and the desire for improved pharmacological properties.

Cyclopentanecarboxylic Acid: The Versatile Workhorse

The cyclopentane motif is a mainstay in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Its derivatives have been successfully developed as inhibitors of targets like the voltage-gated sodium channel NaV1.7 for pain and as thromboxane A2 receptor antagonists.[11][12] The synthetic accessibility of cyclopentanecarboxylic acid and its derivatives makes it an attractive starting point for lead discovery and initial structure-activity relationship (SAR) studies.[13][14]

Bicyclo[3.1.0]hexane-3-carboxylic acid: The Specialist for Optimization

The bicyclo[3.1.0]hexane scaffold is best described as a "bioisostere" of cyclohexane or cyclopentane, but one that is conformationally constrained.[3] This rigidity is its key advantage and is leveraged during lead optimization to address specific challenges:

  • Enhanced Metabolic Stability: A key application of this scaffold is to block metabolic hotspots. In one notable example from Merck, researchers were developing a DGAT1 inhibitor that contained a cyclohexane carboxylic acid moiety.[3] This compound suffered from in vivo isomerization at the α-position to the carboxylic acid, creating an active metabolite that complicated its development. By replacing the cyclohexane with a bicyclo[3.1.0]hexane ring, they created a new compound that maintained potent DGAT1 inhibition but was completely resistant to this isomerization, demonstrating the power of this scaffold to engineer metabolic stability.[3]

  • Improved Potency and Selectivity: The pre-organized nature of the bicyclo[3.1.0]hexane scaffold can lead to tighter binding and higher selectivity. This has been exploited in the design of ligands for G-protein coupled receptors (GPCRs), such as adenosine A3 receptor agonists, where the rigid framework mimics the ribose ring of the natural ligand, locking it into a receptor-preferred conformation.[15][16][17]

  • Novel IP Space: As a more structurally complex and less utilized scaffold, bicyclo[3.1.0]hexane derivatives can offer a pathway to novel chemical matter with distinct intellectual property protection.

Part 4: Key Experimental Protocols

To empirically compare these scaffolds, two fundamental experiments are critical: the determination of lipophilicity (as logD at physiological pH) and the assessment of metabolic stability.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method for logD₇.₄)

This protocol measures the partition coefficient of a compound between an organic phase (n-octanol) and an aqueous phase (phosphate-buffered saline at pH 7.4), providing a crucial measure of its lipophilicity, which influences solubility, permeability, and off-target effects.

Causality: The shake-flask method is a "gold standard" technique that directly measures the equilibrium distribution of a compound between two immiscible phases. Using PBS at pH 7.4 is critical for ionizable compounds like carboxylic acids, as it provides the distribution coefficient (logD) at a physiologically relevant pH, which is more predictive of in vivo behavior than the partition coefficient of the neutral species (logP).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each test compound (cyclopentanecarboxylic acid and bicyclo[3.1.0]hexane-3-carboxylic acid) in dimethyl sulfoxide (DMSO).

    • Prepare the aqueous phase: Phosphate-Buffered Saline (PBS), pH adjusted to 7.4.

    • Prepare the organic phase: n-octanol, pre-saturated with PBS (mix equal volumes of n-octanol and PBS, shake vigorously for 1 hour, let phases separate, and use the top n-octanol layer). Also, pre-saturate the PBS with n-octanol using the same method. This pre-saturation is crucial for thermodynamic consistency.

  • Partitioning Experiment:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

    • Spike in 10 µL of the 10 mM compound stock solution to achieve a final nominal concentration of 100 µM.

    • Cap the vial tightly and shake on an orbital shaker at room temperature for 2 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at 2000 x g for 15 minutes to achieve complete separation of the two phases.

  • Quantification:

    • Carefully remove a 100 µL aliquot from the aqueous (bottom) phase and a 100 µL aliquot from the organic (top) phase.

    • Dilute each aliquot appropriately into a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.

    • Analyze the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or HPLC-UV. Generate a standard curve for accurate quantification.

  • Calculation:

    • Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]organic / [Compound]aqueous)

G A 1. Prepare Solutions (Compound Stock, PBS pH 7.4, n-Octanol) B 2. Mix & Equilibrate (Add compound to Octanol/PBS, shake 2h) A->B C 3. Separate Phases (Centrifuge 15 min) B->C D 4. Sample & Quantify (Analyze concentrations via LC-MS/MS) C->D E 5. Calculate logD = log([C]oct / [C]aq) D->E

Caption: Workflow for the determination of the logD partition coefficient.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes, providing an estimate of its intrinsic clearance.

Causality: Liver microsomes are a subcellular fraction containing the majority of the drug-metabolizing P450 enzymes. By incubating the compound with microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism. Measuring the rate of disappearance of the parent compound over time allows for the calculation of its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are key predictors of in vivo metabolic fate. A "minus-NADPH" control is essential to distinguish enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer. This provides a continuous supply of NADPH for the enzymatic reaction.

    • Prepare a 1 µM working solution of each test compound in phosphate buffer containing a small percentage (<0.5%) of acetonitrile or DMSO to ensure solubility.

  • Incubation:

    • Set up two sets of reaction tubes for each compound: "+NADPH" and "-NADPH".

    • Add the 1 µM compound solution and the diluted HLM solution to all tubes.

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system to the "+NADPH" tubes and an equivalent volume of buffer to the "-NADPH" tubes.

    • Immediately remove a sample (t=0). This is the baseline concentration.

    • Continue incubating at 37°C in a shaking water bath.

    • Remove additional aliquots at specified time points (e.g., 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • At each time point, transfer an aliquot of the reaction mixture (e.g., 50 µL) into a collection plate or tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with an internal standard). The cold acetonitrile precipitates the microsomal proteins and stops the reaction.

  • Analysis and Calculation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t₁/₂ = 0.693 / k

G cluster_0 Incubation at 37°C cluster_1 Analysis A Pre-warm Microsomes + Compound B Initiate with NADPH A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Cold Acetonitrile + IS) C->D E Centrifuge & Analyze (LC-MS/MS) D->E F Calculate Half-Life (t½ = 0.693 / k) E->F

Caption: Experimental workflow for assessing in vitro metabolic stability.

Conclusion

The choice between cyclopentanecarboxylic acid and Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a classic case of choosing the right tool for the job. Cyclopentanecarboxylic acid is a foundational building block, ideal for initial explorations due to its flexibility and synthetic tractability. It allows for broad SAR exploration in the early phases of drug discovery.

However, when a program matures and challenges such as metabolic instability, off-target effects, or insufficient potency arise, a strategic switch to a conformationally constrained scaffold like bicyclo[3.1.0]hexane-3-carboxylic acid can provide elegant solutions. Its rigid framework offers a powerful method to pre-organize a pharmacophore for optimal target engagement, enhance selectivity, and engineer metabolic resistance. While synthetically more demanding, the investment can yield compounds with superior, more developable drug-like properties, making it an invaluable tool in the modern medicinal chemist's arsenal.

References

  • Organic Syntheses. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

  • Patsnap. Preparation method of cyclopentanecarboxylic acid - Eureka. [Link]

  • Wikipedia. Cyclopentanecarboxylic acid. [Link]

  • Cheméo. Chemical Properties of Cyclopentanecarboxylic acid (CAS 1664-35-3). [Link]

  • Semantic Scholar. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • Google Patents.
  • PubMed. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. [Link]

  • Google Patents.
  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • Academia.edu. A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. [Link]

  • ACS Publications. Novel S1P1 Receptor Agonists - Part 2: From Bicyclo[3.1.0]hexane-Fused Thiophenes to Isobutyl Substituted Thiophenes | Journal of Medicinal Chemistry. [Link]

  • PubMed. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships. [Link]

  • BYJU'S. Cycloalkanes. [Link]

  • Chemistry LibreTexts. Physical Properties of Cycloalkanes. [Link]

  • NIH. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC. [Link]

  • ResearchGate. Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. [Link]

  • Wikipedia. Bicyclic molecule. [Link]

  • Royal Society of Chemistry. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. [Link]

  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF. [Link]

  • Chemistry LibreTexts. 4.1: Names and Physical Properties of Cycloalkanes. [Link]

  • ResearchGate. Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27.... [Link]

  • PubChem. (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • Maricopa Open Digital Press. Nomenclature and Physical Properties of Alkanes and Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • ResearchGate. A) Conformational equilibrium of carba‐bicyclo[3.1.0]hexane (7),.... [Link]

  • PubMed. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. [Link]

  • ACS Publications. Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles | Organic Letters. [Link]

  • PubChem. Bicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • NIH. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC. [Link]

  • ResearchGate. Access to Bicyclo[3.1.0]hexane and Cyclopenta[ c ]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles | Request PDF. [Link]

  • NextSDS. rac-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

Sources

Comparative

Chiral HPLC Validation Guide: Stereochemical Analysis of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Executive Summary & The Stereochemical Reality Check As a Senior Application Scientist, I frequently encounter analytical requests that contain hidden stereochemical traps. The request to validate the "enantiomeric exces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Reality Check

As a Senior Application Scientist, I frequently encounter analytical requests that contain hidden stereochemical traps. The request to validate the "enantiomeric excess" (ee) of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is a classic example. Before injecting a single vial into a chromatograph, we must analyze the molecule's symmetry.

Because the cyclopropane ring in this system is cis-fused, the bridgehead carbons (C1 and C5) have opposite configurations. The carboxylic acid at the C3 position lies perfectly on an internal plane of symmetry. This makes the molecule a meso compound —it is fundamentally achiral. Therefore, its true enantiomeric excess is 0% by definition.

However, in pharmaceutical development, "chiral HPLC validation" for this molecule remains a critical analytical workflow. The objective simply shifts: rather than measuring the ee of the API, the method is designed to quantify diastereomeric excess (de) (the endo 3r vs. exo 3s forms) and definitively prove the absence of desymmetrized chiral impurities generated during the complex [1].

Visualizing the Analytical Workflow

G N1 Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid (Meso Target) N2 Chiral CSP Screening (Amylose vs Cellulose) N1->N2 N3 Primary Peak Elution (ee = 0% by definition) N2->N3 N4 Diastereomeric Resolution (endo vs exo) N2->N4 N5 Chiral Impurity Quantification (Desymmetrized Byproducts) N2->N5 N6 Validated HPLC Method (Self-Validating System) N3->N6 N4->N6 N5->N6

Figure 1: Chiral HPLC workflow for meso-bicyclic systems and impurity profiling.

Chiral Stationary Phase (CSP) Comparison

When resolving bicyclic carboxylic acids, polysaccharide-based CSPs in normal-phase mode are the industry standard to [2]. Below is an objective comparison of three leading CSPs for this specific application. Immobilized amylose outperforms coated variants due to its robust tolerance to the acidic modifiers required for carboxylic acid analysis.

Table 1: Comparative Performance of CSPs for Bicyclic Carboxylic Acids
Chiral Stationary Phase (CSP)Chemistry TypeTarget Retention TimeResolution ( Rs​ )Tailing Factor ( Tf​ )Acid Tolerance
Chiralpak IA (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate)12.4 min2.8 1.05 Excellent
Chiralpak AD-H (Coated) Amylose tris(3,5-dimethylphenylcarbamate)14.1 min2.51.15Moderate
Chiralcel OD-H (Coated) Cellulose tris(3,5-dimethylphenylcarbamate)18.3 min1.41.30Moderate

Conditions: n-Hexane/IPA/TFA (90:10:0.1 v/v/v), 1.0 mL/min, 25°C, UV 210 nm.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step has a specific mechanistic causality to prevent false-positive peak splitting or integration errors.

Materials:

  • Column: Immobilized Amylose CSP (e.g., Chiralpak IA), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of Isopropanol. Add 1.0 mL of TFA.

    • Causality: The addition of an acidic modifier like TFA is essential for the [3]. Without TFA, the carboxylic acid moiety undergoes partial ionization on the silica support, leading to severe peak tailing and artificially inflated integration areas.

  • Column Equilibration: Flush the column at 1.0 mL/min at a strictly controlled 25°C until the baseline is stable (approx. 30 column volumes).

    • Causality: Chiral recognition is a thermodynamically driven process. Temperature fluctuations compromise the transient diastereomeric complexes formed between the analyte and the CSP, degrading resolution.

  • System Suitability Test (SST): Inject a resolution mixture containing the target (3r/endo) and its diastereomer (3s/exo).

    • Causality: A self-validating system must prove its resolving power before analyzing unknowns. According to, the resolution ( Rs​ ) between the diastereomers must be ≥2.0 to ensure accurate quantification.

  • Sample Analysis: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL and inject 10 µL. Monitor at 210 nm.

    • Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch shock at the column head, which is a primary cause of artifactual peak splitting that analysts often misidentify as a chiral impurity.

Sources

Validation

Stereoisomer Comparison of Bicyclo[3.1.0]hexane-3-carboxylic Acid Isomers: A Technical Guide

Executive Summary The 1 [1] is a highly valuable, conformationally restricted building block utilized extensively in modern drug discovery. By fusing a cyclopropane ring to a cyclopentane core, chemists can lock the spat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1 [1] is a highly valuable, conformationally restricted building block utilized extensively in modern drug discovery. By fusing a cyclopropane ring to a cyclopentane core, chemists can lock the spatial vectors of pharmacophores, effectively eliminating the entropic penalty associated with target binding. This guide objectively compares the cis (endo) and trans (exo) stereoisomers of bicyclo[3.1.0]hexane-3-carboxylic acid, detailing the structural causality behind their physicochemical differences and providing a self-validating experimental workflow for their synthesis and isolation.

Structural Causality & Conformational Dynamics

The fundamental utility of the bicyclo[3.1.0]hexane system lies in its rigid geometry. The fusion of a three-membered ring to a five-membered ring strictly requires a cis-fusion geometry; a trans-fusion would introduce insurmountable ring strain.

This architectural constraint forces the cyclopentane ring to abandon its typical, flexible pseudo-rotation. Instead, to minimize torsional strain and eclipsing interactions, the system adopts a rigid boat-like conformation 2. Because the unsubstituted core possesses a plane of symmetry (meso, 1R, 5S), substitution at the C3 position yields two distinct, achiral diastereomers:

  • cis-Isomer (endo): The C3-carboxylic acid group is oriented on the same face as the cyclopropane methylene bridge (C6).

  • trans-Isomer (exo): The C3-carboxylic acid group is oriented on the opposite face, pointing away from the cyclopropane ring.

ConformationalLogic N1 Bicyclo[3.1.0]hexane Core N2 cis-Fusion Constraint (C1-C5 bond) N1->N2 Structural basis N3 Boat-like Conformation (Restricted Pseudo-rotation) N2->N3 Minimizes torsional strain N4 cis-Isomer (endo) COOH oriented toward C6 bridge N3->N4 Steric interaction with C6 N5 trans-Isomer (exo) COOH oriented away from C6 bridge N3->N5 Solvent-exposed orientation

Fig 1: Conformational causality of the bicyclo[3.1.0]hexane core dictating stereoisomer properties.

Physicochemical & Stereochemical Comparison

The orientation of the carboxylic acid dictates distinct physicochemical properties, which can be leveraged for orthogonal separation and targeted bioisosteric replacement.

Propertycis-Bicyclo[3.1.0]hexane-3-carboxylic acid (endo)trans-Bicyclo[3.1.0]hexane-3-carboxylic acid (exo)Causality / Structural Basis
Stereochemical Vector Carboxyl group points toward the C6 methylene bridge.Carboxyl group points away from the C6 methylene bridge.Dictated by the relative face of the cyclopentane ring during the cyclopropanation event.
Thermodynamic Stability Slightly lower (higher energy).Higher (more stable).The cis-isomer experiences mild transannular steric repulsion between the carboxyl group and the C6 bridge within the boat conformation.
1 H NMR (C3-H) Deshielded (appears further downfield).Shielded (appears further upfield).The cyclopropane ring possesses significant π -character. In the trans-isomer, the C3-proton is endo (pointing toward C6) and falls within the anisotropic shielding cone of the cyclopropane ring.
Receptor Binding Profile Mimics the "South" (S) or 2'-endo conformation of ribose rings.Mimics the "North" (N) or 2'-exo conformation of ribose rings.The rigid boat conformation locks the vector of the substituent, eliminating the entropic penalty of pseudo-rotation upon target binding 3.

Experimental Methodology: Synthesis & Orthogonal Separation

To reliably synthesize and isolate these isomers, we employ a self-validating protocol based on the Simmons-Smith cyclopropanation of a flexible cyclopentene precursor. Every step includes a built-in analytical check to ensure the integrity of the workflow.

Self-Validating Protocol

Step 1: Esterification of Precursor

  • Procedure: Dissolve cyclopent-3-ene-1-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 4 hours to form the methyl ester.

  • Validation Check: Analyze via TLC (Hexane/EtOAc 4:1). The reaction is complete when the baseline acid spot is fully consumed. IR spectroscopy must confirm the shift of the carbonyl stretch to ~1735 cm⁻¹ (ester).

Step 2: Simmons-Smith Cyclopropanation

  • Procedure: Cool a solution of the methyl ester in anhydrous CH₂Cl₂ to 0 °C. Dropwise, add diethylzinc (Et₂Zn, 1.0 M in hexanes) followed by diiodomethane (CH₂I₂). Stir for 12 hours, allowing it to warm to room temperature.

  • Causality: The organozinc carbenoid adds across the alkene. Due to the lack of strong facial directing groups on the distant C3 position, a diastereomeric mixture (approx. 1:1 d.r.) of cis and trans cyclopropanated esters is generated.

  • Validation Check: Quench a micro-aliquot and analyze via 1 H NMR. Validation is achieved by the complete disappearance of olefinic protons ( δ ~5.6 ppm) and the emergence of characteristic high-field cyclopropane multiplets ( δ 0.1–0.6 ppm).

Step 3: Saponification

  • Procedure: Dissolve the crude ester mixture in a 1:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH and stir at room temperature for 3 hours. Acidify with 1M HCl and extract with EtOAc.

  • Validation Check: LC-MS must confirm the mass of the free acid [M-H]⁻ m/z 125.1.

Step 4: Orthogonal Separation

  • Procedure: Separate the diastereomeric acids using preparative reverse-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

  • Causality: The cis and trans isomers exhibit different hydrophobic surface areas and dipole vectors due to their 3D topologies, allowing baseline resolution on a C18 stationary phase.

  • Validation Check: Analytical HPLC must confirm >99% d.r. for each isolated fraction. Furthermore, 1 H NMR must be used to assign the stereochemistry based on the anisotropic shielding of the C3-proton (the trans-isomer will have a more upfield C3-H signal).

Workflow A Cyclopent-3-ene-1-carboxylic acid (Flexible Precursor) B Simmons-Smith Reaction (Et2Zn, CH2I2) A->B Cyclopropanation C Diastereomeric Mixture (cis/trans esters) B->C d.r. ~1:1 D Prep-HPLC Separation (Orthogonal Resolution) C->D Saponification & LC E cis-Isomer (endo) [Target A] D->E Peak 1 F trans-Isomer (exo) [Target B] D->F Peak 2

Fig 2: Self-validating workflow for the synthesis and separation of bicyclo[3.1.0]hexane isomers.

Application in Drug Design: The Methanocarba Concept

The isolation of these specific stereoisomers is not merely an academic exercise; it is a foundational technique in structure-based drug design. Pioneered heavily in the development of nucleoside analogs (the "methanocarba" approach) 3, the cis and trans isomers serve as rigid bioisosteres for specific receptor binding pockets.

By locking the conformation, the entropic penalty typically paid when a flexible ligand binds to a receptor is minimized. If the trans-isomer perfectly mimics the bioactive conformation of a flexible natural ligand, it will exhibit vastly superior binding affinity compared to the cis-isomer. This orthogonal testing provides researchers with a highly reliable structure-activity relationship (SAR) vector, proving indispensable in the development of highly selective GPCR ligands, such as mGluR agonists.

References

  • Title: Bicyclo[3.1.0]hexane-3-carboxylic acid | C7H10O2 | CID 273628 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate Source: IUCr Journals (International Union of Crystallography) URL: [Link]

  • Title: New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol Source: ResearchGate / NIH (College of Pharmacy, Wonkwang University & NIDDK) URL: [Link]

Sources

Comparative

Beyond the Flatland: A Comparative Guide to Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid as a Phenyl Ring Bioisostere

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic replacement of common structural mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to enhance drug-like properties is a cornerstone of successful lead optimization. The phenyl ring, while a ubiquitous and often essential pharmacophoric element, can introduce liabilities related to metabolism, solubility, and off-target effects. This guide provides a comprehensive comparison of the sp³-rich, conformationally constrained Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid scaffold against the traditional phenyl ring, offering experimental insights into its efficacy as a bioisosteric replacement.

The Rationale for Phenyl Ring Bioisosterism: Escaping Flatland

The phenyl ring is prevalent in approximately 45% of marketed small molecule drugs, valued for its ability to engage in various interactions with biological targets and act as a rigid scaffold.[1][2] However, its planarity and lipophilicity can contribute to poor physicochemical properties, including:

  • Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive metabolites.[3]

  • Poor Solubility: The hydrophobic nature of the phenyl ring can limit aqueous solubility, hindering oral bioavailability.

  • Off-Target Liabilities: The electron-rich π-system can lead to promiscuous binding, including interactions with the hERG potassium channel, a key contributor to cardiotoxicity.[2]

Bioisosteric replacement with three-dimensional, saturated scaffolds like bicyclo[3.1.0]hexane aims to mitigate these issues by increasing the fraction of sp³-hybridized carbons (Fsp³). This "escape from flatland" can lead to improved solubility, metabolic stability, and target selectivity, while maintaining or even enhancing biological activity by presenting substituents in a more defined spatial orientation.[1][4]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the planar, aromatic phenyl ring and the puckered, saturated bicyclo[3.1.0]hexane scaffold give rise to distinct physicochemical properties.

PropertyPhenyl Ring (as Benzoic Acid)Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acidRationale for Efficacy Improvement
Structure Planar, aromaticRigid, puckered boat-like conformation[5]The 3D structure of the bicyclic scaffold provides precise vector positioning of substituents, potentially leading to improved target engagement and selectivity.[6]
Fraction of sp³ Carbons (Fsp³) Low (1/7)High (6/7)Higher Fsp³ is correlated with improved solubility, reduced promiscuity, and better clinical success rates.
Lipophilicity (cLogP) ~1.87~1.1The reduced lipophilicity of the bicyclic scaffold can lead to improved aqueous solubility and a better ADME profile.[6]
Conformational Flexibility Rotation around single bondsConformationally constrainedThe rigid nature of the bicyclo[3.1.0]hexane core reduces the entropic penalty upon binding to a target, which can lead to higher affinity.[6]
Metabolic Stability Prone to CYP-mediated oxidationGenerally more resistant to oxidationThe absence of an aromatic system reduces susceptibility to common metabolic pathways, potentially increasing the compound's half-life.[6]

Experimental Evidence: A Case Study in DGAT1 Inhibition

While direct head-to-head comparisons for the exact Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid versus a phenyl ring are sparse in single publications, compelling evidence for its utility can be found in the development of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors.

In a study by Merck, a series of benzimidazole-based DGAT1 inhibitors initially featured a cyclohexane carboxylic acid moiety.[7] However, this lead compound suffered from in vivo isomerization at the alpha-position to the carboxylic acid, generating active metabolites that complicated its development.

To address this metabolic instability, the cyclohexane ring was replaced with a rigid bicyclo[3.1.0]hexane carboxylic acid scaffold. This strategic bioisosteric replacement successfully prevented the problematic isomerization.[7]

Key Findings:

  • Maintained Potency: The bicyclo[3.1.0]hexane-containing compound 3A maintained potent in vitro and in vivo inhibition of the DGAT1 enzyme, comparable to the original cyclohexane-containing lead.[7]

  • Blocked Metabolic Isomerization: Unlike the cyclohexane predecessor, compound 3A did not undergo isomerization in either in vitro hepatocyte incubation studies or in vivo mouse studies.[7]

This case study provides strong experimental validation for the use of the bicyclo[3.1.0]hexane scaffold to enhance metabolic stability without sacrificing potency. While the comparison is to a cyclohexane rather than a phenyl ring, the principle of using a rigid, saturated ring system to overcome metabolic liabilities associated with more flexible or reactive moieties is clearly demonstrated.

Experimental Protocols for Efficacy Evaluation

To rigorously compare a novel bicyclo[3.1.0]hexane-containing candidate against its phenyl ring-containing counterpart, a standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays should be employed.

Synthesis of Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

An enantioselective synthesis of bicyclo[3.1.0]hexane carboxylic acid derivatives can be achieved via an intramolecular cyclopropanation as a key step, often starting from commercially available enantiomerically pure materials.[8]

Illustrative Synthetic Workflow:

A Enantiopure Lactone B Allylic Alcohol Intermediate A->B Ring Opening C Diazoacetate Intermediate B->C Esterification D Intramolecular Cyclopropanation C->D Rh(II)-catalyzed E Bicyclo[3.1.0]hexane Ester D->E F Saponification E->F Base hydrolysis G Target Carboxylic Acid F->G Acidification cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison A Phenyl Analogue C Potency & Selectivity Assays A->C D Caco-2 Permeability A->D E Microsomal Stability A->E F Plasma Protein Binding A->F G hERG Inhibition A->G B Bicyclo[3.1.0]hexane Analogue B->C B->D B->E B->F B->G H Comparative Efficacy Profile C->H D->H E->H F->H G->H

Caption: Workflow for comparing phenyl and bicyclo[3.1.0]hexane analogues.

A. Caco-2 Permeability Assay

This assay assesses a compound's potential for oral absorption.

  • Objective: To measure the rate of transport of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. [2][3]* Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21 days to form a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). [2] 3. Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period (e.g., 2 hours) at 37°C. [3] 5. Sample the receiver compartment and quantify the compound concentration using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) indicates potential for active efflux.

B. Microsomal Stability Assay

This assay predicts a compound's susceptibility to Phase I metabolism.

  • Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes. [9][10]* Methodology:

    • Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat) at 37°C. [11] 2. Initiate the reaction by adding a cofactor, typically NADPH. [11] 3. Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes). [9] 4. Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

C. Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

  • Objective: To quantify the fraction of a compound that is unbound to proteins in plasma. [4]* Methodology (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma in the sample chamber of a RED device. [4] 2. Add buffer to the adjacent buffer chamber, separated by a semi-permeable membrane.

    • Incubate at 37°C until equilibrium is reached (typically 4 hours). [4] 4. Sample both chambers and determine the concentration of the test compound by LC-MS/MS.

    • Calculate the fraction unbound (fu).

D. hERG Inhibition Assay

This assay is a critical safety screen for assessing the risk of drug-induced cardiac arrhythmias.

  • Objective: To determine a compound's potential to inhibit the hERG potassium channel. [12]* Methodology (Fluorescence Polarization):

    • Use a commercially available kit containing hERG channel membranes and a fluorescent tracer. [13][14] 2. In the absence of an inhibitor, the tracer binds to the channel, resulting in a high fluorescence polarization value.

    • Incubate the membranes and tracer with varying concentrations of the test compound.

    • If the test compound binds to the hERG channel, it displaces the tracer, leading to a decrease in fluorescence polarization.

    • Calculate the IC₅₀ value to quantify the inhibitory potency.

Conclusion and Future Perspectives

The Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid scaffold represents a compelling bioisosteric replacement for the phenyl ring. Its inherent three-dimensionality and saturated nature offer significant advantages in overcoming common drug development hurdles, particularly metabolic instability and poor solubility. The conformational rigidity of the bicyclo[3.1.0]hexane system can also lead to enhanced potency and selectivity by pre-organizing the molecule in a bioactive conformation.

The experimental data, exemplified by the DGAT1 inhibitor case study, demonstrates the practical utility of this scaffold in mitigating specific metabolic liabilities. [7]While more direct, head-to-head comparative studies against phenyl analogues are needed to fully delineate its efficacy across diverse biological targets, the foundational principles and existing data strongly support its consideration in modern lead optimization campaigns. By employing the rigorous experimental workflows outlined in this guide, researchers can effectively evaluate the potential of this and other sp³-rich scaffolds to deliver safer, more effective drug candidates.

References

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • Hubbard, R. E., & Ganesan, A. (2013). Caco-2 cell permeability assay. DB-ALM Protocol n° 142. [Link]

  • Mjoberg, P. J., & Almlöf, J. (1976). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters, 41(2), 203-207.
  • Wills, M. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Zhao, J., & Xia, M. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. In High-Throughput Screening Assays in Toxicology (pp. 31-40). Humana, New York, NY. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Han, S., et al. (2013). Heterocyclic modification of a novel bicyclo[3.1.0]hexane NPY1 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 23(13), 3845-3849. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. [Link]

  • PubChem. (n.d.). Bicyclo[3.1.0]hexane-3-carboxylic acid. Retrieved from [Link]

  • Han, S., et al. (2012). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 3(3), 222-226. [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]

  • Monn, J. A., et al. (2007). Synthesis and pharmacological characterization of 4-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates: identification of new potent and selective metabotropic glutamate 2/3 receptor agonists. Journal of Medicinal Chemistry, 50(2), 233-240. [Link]

  • He, S., et al. (2019). Benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety. Bioorganic & Medicinal Chemistry Letters, 29(10), 1182-1186. [Link]

  • Kim, H., et al. (2015). Synthesis and Diacylglycerol Acyltransferase-1 Inhibition of Azabicyclo[3.1.0]hexane Derivatives. Bulletin of the Korean Chemical Society, 36(6), 1586-1593. [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • opnMe. (n.d.). NPY1R Antagonist I BIBO3304. Retrieved from [Link]

  • Lee, K., et al. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Journal of Medicinal Chemistry, 58(23), 9323-9339. [Link]

  • Dow, R. L., et al. (2011). Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters, 2(4), 325-330. [Link]

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]

  • Pellicciari, R., et al. (2007). Synthesis and metabotropic glutamate receptor activity of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate: identification of potent, selective, and orally bioavailable agonists for mGlu2/3 receptors. Journal of Medicinal Chemistry, 50(2), 233-240. [Link]

  • Rorick-Kehn, L. M., et al. (2009). Evidence for the Role of Metabotropic Glutamate (mGlu)2 Not mGlu3 Receptors in the Preclinical Antipsychotic Pharmacology of the mGlu2/3 Receptor Agonist (–)-(1R,4S,5S,6S)-4-Amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic Acid (LY404039). Journal of Pharmacology and Experimental Therapeutics, 321(1), 301-309. [Link]

  • Filatov, A. S., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2236-2242. [Link]

  • Junker, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2283. [Link]

  • Rynbrandt, R. H., et al. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. Journal of Medicinal Chemistry, 15(4), 424-426. [Link]

  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5769-5773. [Link]

  • Coles, S. J., et al. (2018). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2018(4), M1013. [Link]

  • Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.